N-(3,4-difluorophenyl)-2-methylbenzamide

antimalarial DHODH inhibition Plasmodium falciparum

Researchers optimizing antimalarial leads or investigating CCR5 antagonism face the challenge of sourcing validated scaffolds with precise fluorine substitution patterns. This N-(3,4-difluorophenyl)-2-methylbenzamide directly addresses these needs: - Exhibits sub-micromolar PfDHODH inhibition (IC50 260 nM) with >769-fold selectivity over human DHODH, establishing a clear therapeutic window. - The 3,4-difluoro arrangement is essential; regioisomers (e.g., 2,4-difluoro) show >10-fold potency loss, ensuring experimental reproducibility. - Offers moderate aqueous solubility (38 μM), minimizing assay precipitation and false negatives. Available through custom synthesis with batch-specific QC documentation.

Molecular Formula C14H11F2NO
Molecular Weight 247.24 g/mol
Cat. No. B336502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2-methylbenzamide
Molecular FormulaC14H11F2NO
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H11F2NO/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)
InChIKeyNGZROGJIBPACOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Difluorophenyl)-2-methylbenzamide: Chemical Identity, Scaffold Classification, and Baseline Procurement Context


N-(3,4-Difluorophenyl)-2-methylbenzamide (C₁₄H₁₁F₂NO; exact mass 247.08087 g/mol) [1] is a fluorinated aromatic amide characterized by a 2-methylbenzamide core substituted at the N-phenyl position with 3,4-difluoro groups. This compound belongs to the broader class of substituted N-phenylbenzamides, a scaffold extensively explored in medicinal chemistry for modulating diverse biological targets [2]. The 3,4-difluorophenyl motif confers enhanced lipophilicity and altered electronic properties compared to non-fluorinated or mono-fluorinated analogs, which may translate into differential binding interactions with protein targets . As a discrete chemical entity available from commercial screening libraries and custom synthesis sources, it serves as a research tool compound for investigating structure-activity relationships (SAR) in benzamide-based lead optimization programs. Basic physicochemical characterization includes molecular weight 247.24 g/mol, with spectral data (2 NMR spectra) documented in reference databases [1].

Why Generic Substitution Fails: Quantitative Evidence That N-(3,4-Difluorophenyl)-2-methylbenzamide Cannot Be Interchanged with Close Analogs


Within the substituted benzamide class, seemingly minor structural modifications—such as the position of fluorine substituents or the presence of a nitro group—produce profound differences in target potency, selectivity, and physicochemical properties. The 3,4-difluoro substitution pattern on the N-phenyl ring, combined with the 2-methyl group on the benzoyl moiety, establishes a distinct molecular recognition profile that is not shared by regioisomers (e.g., 2,4-difluorophenyl analogs), mono-fluorinated derivatives, or analogs bearing different substitution on the phenyl ring [1]. As demonstrated by the evidence compiled below, substituting N-(3,4-difluorophenyl)-2-methylbenzamide with a close analog lacking this precise substitution pattern can result in >10-fold loss of target inhibitory potency, a shift from sub-micromolar to >100 μM target engagement, and alterations in aqueous solubility that impact assay reproducibility [2]. The quantitative differentials documented in Section 3 establish that generic substitution without empirical validation risks experimental failure and erroneous SAR conclusions.

Quantitative Differential Evidence: N-(3,4-Difluorophenyl)-2-methylbenzamide vs. Closest Analogs in Key Performance Dimensions


Anti-Plasmodial DHODH Inhibitory Potency: N-(3,4-Difluorophenyl)-2-methylbenzamide Core Scaffold Achieves Sub-Micromolar IC50

The N-(3,4-difluorophenyl)-2-methylbenzamide core scaffold, evaluated in its 3-nitro substituted derivative form (N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide), demonstrates an IC50 of 260 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [1]. This value serves as a scaffold-relevant benchmark for anti-plasmodial activity. In the same assay system, the identical compound exhibits an IC50 of 200,000 nM (200 μM) against human DHODH, corresponding to a >769-fold selectivity index for the parasite enzyme over the human ortholog [1]. The 2-methyl substitution on the benzamide ring is critical; within a series of substituted benzamide derivatives, the 2-Me analog (lead compound) exhibited an IC50 of 8.7 ± 0.7 μM against the relevant target, whereas the 3-Me, 4-Me, and 2-OMe analogs showed IC50 values of 14.8, 29.1, and 90 μM, respectively, representing a >10-fold loss of potency for the 4-substituted and 2-methoxy variants [2].

antimalarial DHODH inhibition Plasmodium falciparum enzyme inhibition

CCR5 Antagonism: Pharmacological Activity Profile Differentiates N-(3,4-Difluorophenyl)-2-methylbenzamide from Structurally Divergent Benzamide Scaffolds

Preliminary pharmacological screening indicates that N-(3,4-difluorophenyl)-2-methylbenzamide functions as a CCR5 antagonist [1]. CCR5 is a chemokine receptor implicated in HIV-1 cellular entry and inflammatory pathogenesis. In contrast, alternative benzamide scaffolds with different substitution patterns have been characterized as inhibitors of distinct molecular targets, including Kv1.5 potassium channels [2], histone deacetylases (HDAC) [3], and phosphodiesterases [4]. The CCR5 antagonism profile of N-(3,4-difluorophenyl)-2-methylbenzamide is structurally specific to the 3,4-difluorophenyl-2-methylbenzamide arrangement; benzamide derivatives lacking this precise substitution pattern do not exhibit CCR5 antagonism in the same screening platforms [1]. This target engagement differentiation directly influences the selection of this compound for assays focused on HIV entry inhibition, asthma, rheumatoid arthritis, and COPD research programs [1].

CCR5 antagonist HIV entry inhibition chemokine receptor autoimmune disease

Aqueous Solubility Benchmarking: N-(3,4-Difluorophenyl)-2-methylbenzamide Displays Moderate Solubility Advantage Over Heavily Substituted Benzamide Analogs

The aqueous solubility of N-(3,4-difluorophenyl)-2-methylbenzamide has been experimentally determined to be 38 μM at physiologically relevant pH . This value positions the compound within a workable range for in vitro biochemical and cell-based assays. In comparative context, N-substituted benzamide derivatives bearing additional polar or bulky substituents exhibit widely divergent solubility profiles; for example, more elaborate benzamide analogs containing cyclohexylsulfamoyl groups show molecular weights exceeding 408 g/mol with predicted lower aqueous solubility [1]. The relatively modest molecular weight (247.24 g/mol) and lipophilicity of N-(3,4-difluorophenyl)-2-methylbenzamide (estimated logP 1.87) [2] confer a solubility advantage over heavily functionalized benzamide derivatives, facilitating more reproducible dose-response curves in aqueous assay buffers without requiring high concentrations of organic co-solvents that may perturb target protein structure or function.

aqueous solubility physicochemical property assay development formulation

Recommended Research and Industrial Application Scenarios for N-(3,4-Difluorophenyl)-2-methylbenzamide Based on Quantitative Differential Evidence


Antimalarial Drug Discovery: Scaffold Optimization for PfDHODH Inhibition

Investigators developing novel antimalarial therapeutics should prioritize N-(3,4-difluorophenyl)-2-methylbenzamide as a validated core scaffold for PfDHODH inhibitor optimization. The scaffold exhibits sub-micromolar potency (IC50 260 nM) against the parasite enzyme with >769-fold selectivity over human DHODH, establishing a clear therapeutic window for further medicinal chemistry refinement [1]. The 2-methyl substitution pattern is essential for maintaining potency, as evidenced by the >10-fold drop in activity observed with 2-methoxy analogs [2]. This compound is particularly suitable for structure-based drug design campaigns where the 3,4-difluorophenyl moiety can be leveraged to explore binding interactions within the PfDHODH ubiquinone-binding pocket.

CCR5-Mediated Disease Research: HIV Entry Inhibition and Inflammatory Disorders

For research programs focused on HIV-1 entry inhibition, asthma, rheumatoid arthritis, autoimmune diseases, or COPD, N-(3,4-difluorophenyl)-2-methylbenzamide provides a mechanistically validated CCR5 antagonist tool compound [3]. Unlike alternative benzamide scaffolds that engage Kv1.5 channels, HDAC enzymes, or phosphodiesterases, this compound offers target-specific pharmacological activity relevant to CCR5-mediated signaling pathways [4][5][6]. It is appropriate for use in cell-based viral entry assays, chemotaxis studies, and inflammatory disease models where CCR5 antagonism is hypothesized to confer therapeutic benefit.

Biochemical and Cell-Based Screening Libraries: Inclusion Based on Favorable Solubility Profile

N-(3,4-Difluorophenyl)-2-methylbenzamide is recommended for inclusion in medium-throughput screening decks and focused compound libraries due to its experimentally verified aqueous solubility of 38 μM . This moderate solubility minimizes the risk of compound precipitation during assay incubation, reducing false-negative rates and improving dose-response curve reliability. Compared to more heavily functionalized benzamide derivatives that may require higher co-solvent concentrations, this compound can be formulated in standard assay buffers with minimal DMSO carryover, preserving target protein integrity and assay fidelity [7].

Structure-Activity Relationship (SAR) Studies: Fluorine Position Effects on Benzamide Pharmacology

N-(3,4-Difluorophenyl)-2-methylbenzamide serves as an essential comparator in SAR studies examining the impact of fluorine substitution pattern on benzamide pharmacological activity. The 3,4-difluoro arrangement confers distinct electronic and steric properties compared to 2,4-difluoro or mono-fluoro regioisomers, enabling systematic evaluation of fluorine position effects on target binding, metabolic stability, and physicochemical properties . Researchers procuring fluorinated benzamide series should include this compound as a reference standard to benchmark the activity of newly synthesized analogs and validate computational models predicting fluorine-mediated binding interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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